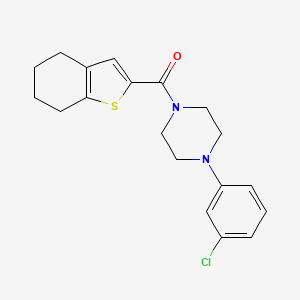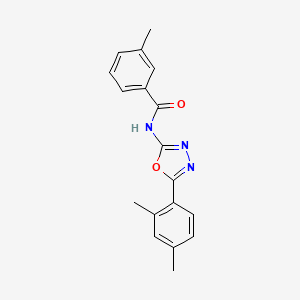![molecular formula C26H22FN3O3 B2552016 4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021218-13-2](/img/structure/B2552016.png)
4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized for their potential use in medicinal chemistry, particularly as antioxidants and radioprotective agents. The specific compound mentioned includes benzyloxy and fluorobenzyl substituents, which may influence its chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves a Biginelli three-component cyclocondensation reaction, which is a multicomponent reaction that allows for the efficient construction of the pyrimidine ring system. For instance, a similar compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, was synthesized using SiCl4 as a catalyst, which suggests that the compound might also be synthesized using similar methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents like benzyloxy and fluorobenzyl groups can affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets. The structure is likely to be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, catalytic hydrogenation of a related compound, 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, resulted in C-benzyl bond cleavage, leading to the formation of a compound with one less benzyl group . This indicates that the compound may also be susceptible to similar reactions under catalytic hydrogenation conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. They are generally soluble in common organic solvents such as toluene, chloroform, dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). The presence of aromatic substituents can contribute to strong fluorescence and significant Stokes shifts, as observed in polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units . These properties are essential for their potential applications in materials science and as fluorescent probes.
Scientific Research Applications
Chemical Properties and Spectral Analysis
This chemical compound belongs to a class of organic molecules that exhibit significant potential in various scientific research areas. One notable application is in the development of dyes and pigments, where the manipulation of HOMO and LUMO energy levels can lead to varied absorption spectra. For instance, a series of diketopyrrolopyrroles (DPPs) with phenyl rings substituted at specific positions has demonstrated the ability to shift absorption spectra based on the electron-donating or -accepting character of substituents. This adaptability makes them valuable for designing materials with specific optical properties, useful in creating advanced materials for electronic and photonic applications (Vala et al., 2014).
Biological Activity and Synthesis
The compound also finds relevance in the realm of medicinal chemistry, particularly in the synthesis and investigation of novel biological activities. For example, the synthesis of pyrimidine derivatives linked with morpholinophenyl groups has shown significant larvicidal activity, highlighting the compound's potential in developing new insecticides or pharmaceutical agents with specific biological targets (Gorle et al., 2016).
Material Science and Luminescence
In material science, the aggregation-induced emission (AIE) phenomenon associated with certain derivatives of this compound class offers exciting opportunities for creating new luminescent materials. These materials can be used in various applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging, due to their enhanced emission in aggregated states (Mendigalieva et al., 2022).
Antiviral and Anticancer Potential
Moreover, the chemical framework of this compound is instrumental in synthesizing derivatives with potent antiviral and anticancer activities. The modification and optimization of its structure could lead to the development of new drugs with improved efficacy and specificity for various diseases, highlighting the compound's significance in drug discovery and pharmaceutical research (Tang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c27-20-10-6-17(7-11-20)14-30-15-22-23(25(30)31)24(29-26(32)28-22)19-8-12-21(13-9-19)33-16-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCRUSUQVISYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)



![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)
![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)
